molecular formula C6H5F2NO3 B2693269 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1552636-95-9

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2693269
CAS No.: 1552636-95-9
M. Wt: 177.107
InChI Key: KYNYXYQHNVAUBI-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the introduction of the difluoroethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylating reagents. For example, the reaction of oxazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts can enhance the reaction efficiency and selectivity, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield difluoroethyl-substituted oxazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various difluoroethyl-substituted oxazole derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of the oxazole ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoroethyl group and an oxazole ring, which contribute to its unique chemical properties. The general formula for this compound is C6H5F2NO3C_6H_5F_2NO_3, and it features a carboxylic acid functional group that may play a crucial role in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on A549 human pulmonary adenocarcinoma cells, showing notable reductions in cell viability at specific concentrations.
  • Antimicrobial Properties : The compound's structure allows it to interact with microbial targets. Its efficacy against Gram-positive bacteria and fungi has been explored, indicating potential as an antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. In one study, this compound was subjected to MTT assays to assess its cytotoxicity against A549 cells. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
5063.4
10021.2

These findings suggest that at higher concentrations, the compound significantly inhibits cell growth compared to untreated controls (p < 0.05) .

Antimicrobial Activity

In addition to its anticancer effects, the antimicrobial properties of the compound were assessed against various pathogens. The minimal inhibitory concentration (MIC) values were determined using standard broth microdilution techniques:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results indicate that the compound possesses moderate antibacterial and antifungal activity .

Case Studies

A significant case study involved the evaluation of structure-activity relationships (SAR) for oxazole derivatives similar to this compound. The study highlighted how modifications in the oxazole ring significantly influenced biological activity and potency against cancer cells and microbes .

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-6(7,8)4-2-3(5(10)11)9-12-4/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNYXYQHNVAUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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